

Unraveling DS17701585: A Technical Guide to a Novel EP300/CBP Inhibitor

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Compound of Interest

Compound Name: DS17701585

Cat. No.: B15142737

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Executive Summary

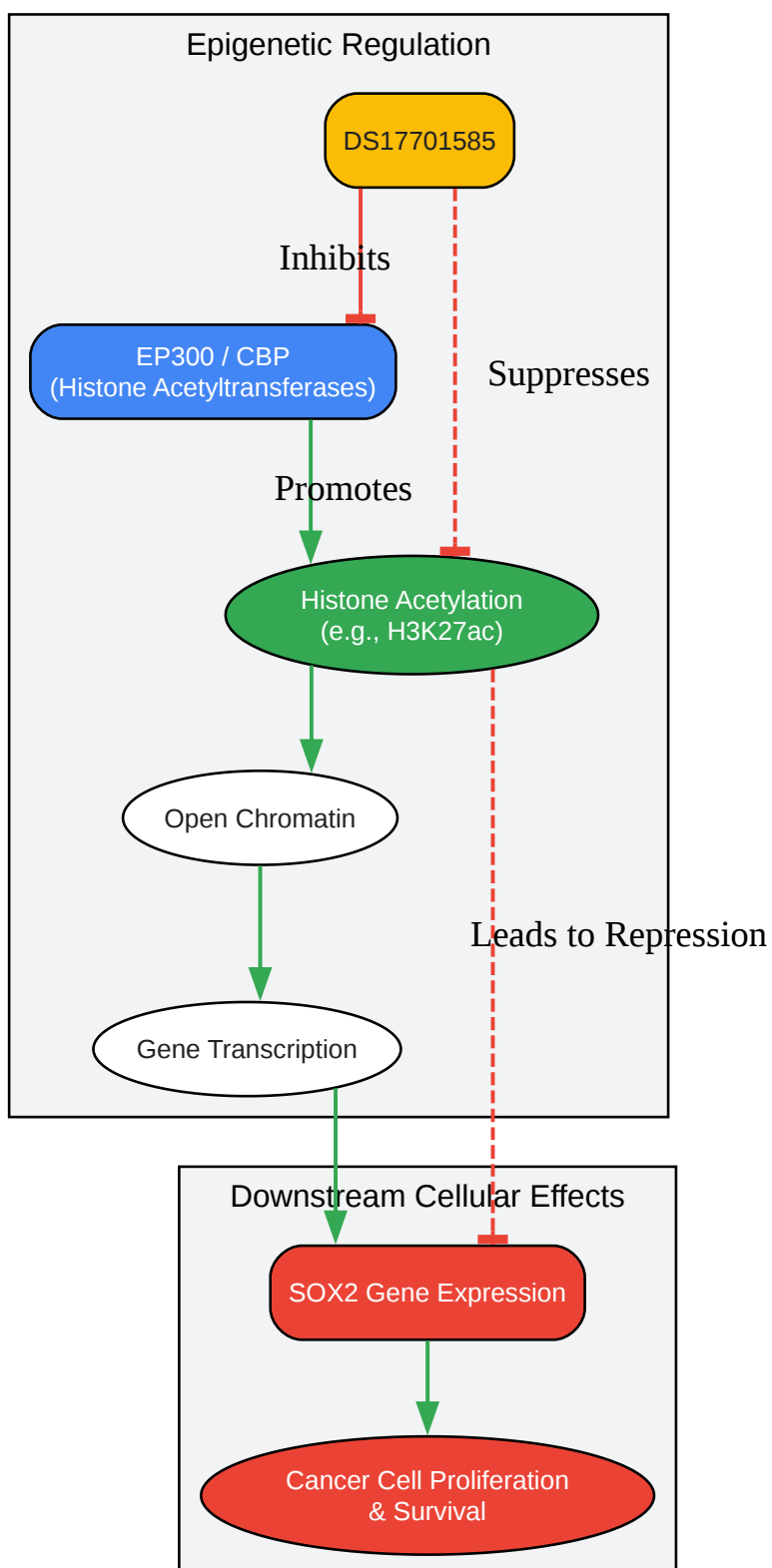
DS17701585 is a potent and highly selective, orally active small molecule inhibitor of the E1A binding protein p300 (EP300) and CREB-binding protein (CBP), two closely related histone acetyltransferases (HATs). Developed by Daiichi Sankyo, this investigational compound represents a promising therapeutic agent in oncology by targeting epigenetic mechanisms that drive cancer cell proliferation and survival. This document provides a comprehensive overview of the core mechanism of action, cellular pathways, and available preclinical data for **DS17701585**.

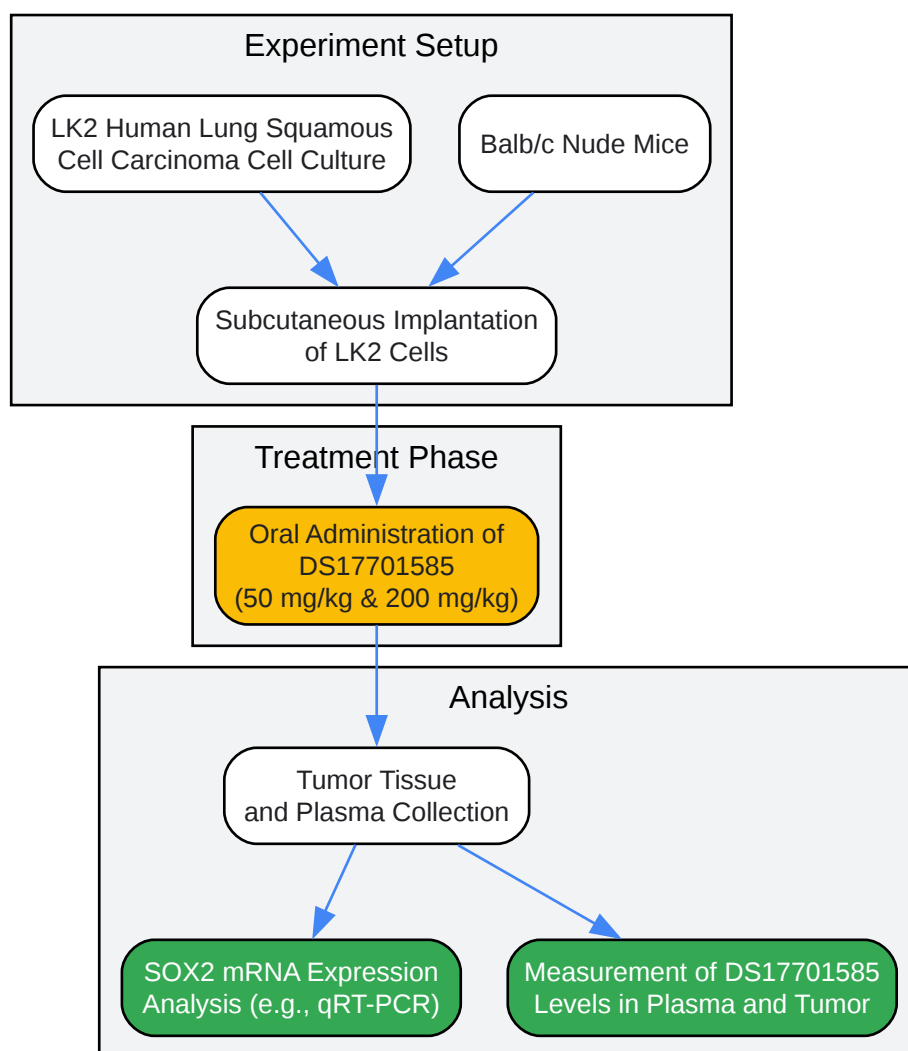
Core Mechanism and Cellular Pathway

DS17701585 exerts its biological effects by directly inhibiting the catalytic activity of EP300 and CBP.^{[1][2][3]} These two proteins are critical epigenetic regulators that function as transcriptional co-activators.^{[2][4][5]} They catalyze the transfer of acetyl groups to lysine residues on histone and non-histone proteins, a key post-translational modification that generally leads to a more open chromatin structure and enhanced gene transcription.

By inhibiting EP300/CBP, **DS17701585** effectively suppresses the acetylation of key histone marks, such as H3K27, leading to a condensed chromatin state and the transcriptional repression of target genes.^{[1][3]} One of the critical downstream effects of this inhibition is the dose-dependent suppression of the SRY-box transcription factor 2 (SOX2) mRNA expression.

[1][2][4] SOX2 is a well-established transcription factor implicated in the maintenance of stem cell pluripotency and the proliferation of various cancers, including lung squamous cell carcinoma.[2][4][6] The inhibition of the EP300/CBP-SOX2 axis is a key component of the anti-tumor activity of **DS17701585**.





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